Aknadinine

Description

Contextualization within Alkaloid Research

Aknadinine is identified as an opioid alkaloid wikipedia.org. It has been consistently isolated from various species within the Stephania genus, a group of plants belonging to the Menispermaceae family wikipedia.orgknapsackfamily.comnyu.educaltech.edu. Specifically, its presence has been confirmed in Stephania cepharantha and Stephania hernandifolia wikipedia.orgknapsackfamily.comnyu.eduthieme-connect.com. It has also been reported in Stephania japonica prota4u.orgresearchgate.netresearchgate.net. Alkaloids of the hasubanan (B79425) type, including this compound, have attracted considerable scientific interest due to their structural similarities to morphinan (B1239233) alkaloids and their potential for diverse biological activities caltech.eduresearchgate.netresearchgate.netnih.gov.

Structural Classification as a Hasubanan Alkaloid

This compound is structurally categorized as a member of the hasubanan family of alkaloids wikipedia.orgnyu.educaltech.eduprota4u.orgresearchgate.net. This class of natural products is distinguished by a complex and densely functionalized [4.4.3]propellane framework caltech.edu. To date, more than 80 distinct members of the hasubanan alkaloid family have been isolated caltech.edu.

A key feature of this compound's molecular architecture is the presence of an isoquinoline (B145761) substructure wikipedia.org. Research into the biosynthesis of hasubanan alkaloids indicates that their framework is derived from tyrosine-based building blocks, with the oxidation of tyrosine occurring prior to the formation of the isoquinoline ring system caltech.edu.

This compound is systematically known by an alternative name, 4-demethylhasubanonine wikipedia.orgknapsackfamily.comdrugfuture.comnih.gov. This nomenclature highlights its direct structural relationship to hasubanonine (B156775), implying a demethylation at the 4-position of the hasubanonine scaffold wikipedia.orgcaltech.edu.

Historical Perspectives on the Discovery and Initial Isolation of this compound

The initial isolation and structural elucidation of this compound were reported in 1968 by Kupchan, Suffness, White, McPhail, and Sim. Their work involved the compound's extraction from Stephania hernandifolia wikipedia.orgresearchgate.net. Further contributions to understanding its constitution were made in 1970 by Moza and colleagues, who discussed this compound (4-demethylhasubanonine) alongside other alkaloids such as aknadicine (B1197792) and aknadilactam, isolated from both Stephania hernandifolia and Stephania sasakii wikipedia.orgresearchgate.netstuartxchange.orgdntb.gov.ua. The structural assignment of this compound was subsequently validated through X-ray crystallographic analysis of its brosylate derivative, also conducted by Kupchan and coworkers in 1968 caltech.edu.

Structure

3D Structure

Properties

CAS No. |

24148-86-5 |

|---|---|

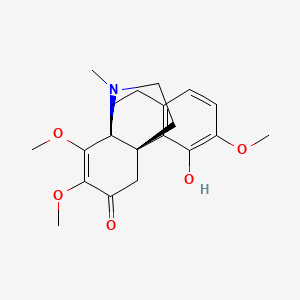

Molecular Formula |

C20H25NO5 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

3-hydroxy-4,11,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C20H25NO5/c1-21-10-9-19-11-13(22)17(25-3)18(26-4)20(19,21)8-7-12-5-6-14(24-2)16(23)15(12)19/h5-6,23H,7-11H2,1-4H3 |

InChI Key |

XLWYWPDYNLZUJS-UHFFFAOYSA-N |

SMILES |

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |

Isomeric SMILES |

CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |

Canonical SMILES |

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aknadinine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Aknadinine

Advanced Isolation and Purification Techniques for Aknadinine

Spectroscopic Elucidation Strategies in Structural Determination

The structural elucidation of this compound and other hasubanan (B79425) alkaloids has relied heavily on a combination of classical physicochemical analyses and advanced spectroscopic techniques.

Advanced Spectroscopic TechniquesWith the advent of more sophisticated analytical tools, the structural determination of novel hasubanan alkaloids, including this compound, became more efficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for elucidating the complete structure of this compound.

1H NMR and 13C NMR : These techniques provide detailed information about the hydrogen and carbon environments within the molecule, including chemical shifts, coupling constants, and multiplicity, which are essential for assigning specific atoms and functional groups. Structures are often determined by comparing their 1H and 13C NMR data with those of known, structurally related alkaloids. acs.orgresearchgate.net

2D NMR (e.g., COSY, HSQC, HMBC, NOESY) : These experiments provide connectivity information between atoms, allowing for the construction of the molecular skeleton. Nuclear Overhauser Effect (NOE) experiments, in particular, have been instrumental in determining the relative stereochemistry and spatial proximity of protons. clockss.orgcaltech.edu

Mass Spectrometry (MS) : Mass spectrometry, especially High-Resolution Mass Spectrometry (HRMS), is vital for determining the exact molecular weight and elemental composition of this compound, thus confirming its chemical formula. caltech.edubeilstein-journals.org Fragmentation patterns observed in mass spectra can also provide insights into the connectivity of different parts of the molecule. caltech.edu

Electronic Circular Dichroism (ECD) Spectroscopy : For compounds with chiral centers, such as this compound, ECD spectroscopy is employed to determine the absolute configuration by comparing experimental ECD spectra with computationally calculated ones. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule by identifying characteristic absorption bands corresponding to specific bond vibrations.

The integration of these spectroscopic data allows for a comprehensive and unambiguous determination of this compound's complex molecular architecture.

Chemical Synthesis and Synthetic Strategies of Aknadinine and Its Analogues

Retrosynthetic Analyses Towards the Aknadinine Core

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials, which provides a roadmap for its forward synthesis. For the hasubanan (B79425) alkaloid core, a common strategy involves disconnecting the nitrogen-containing ring, simplifying the complex tetracyclic system into a more manageable tricyclic intermediate.

One prominent retrosynthetic strategy for hasubanonine (B156775), a close analogue of this compound, envisions the final cyclization step as an acid-promoted closure to form the key nitrogen-containing ring. acs.org This leads back to a tricyclic intermediate which can be further simplified. A key feature of this approach is the generation of a phenanthrene (B1679779) intermediate, which is then converted to the target molecule through a sequence including dearomatization via oxidative phenolic coupling and an anionic oxy-Cope rearrangement. acs.org The phenanthrene itself can be constructed convergently using methods like Suzuki coupling, Wittig olefination, and ring-closing metathesis. acs.orgacs.org

Another approach, applied to the synthesis of stephadiamine and metaphanine, also featuring the hasubanan core, identified an intramolecular oxidative coupling as a key disconnection. organicchemistry.eu This strategy simplifies the bridged system to a precursor containing two aromatic fragments that can be coupled together. organicchemistry.eu This highlights a different strategic bond disconnection to simplify the complex core structure.

Table 1: Key Retrosynthetic Disconnections for the Hasubanan Core

| Disconnection Strategy | Key Intermediate | Precursor Type | Reference |

| Acid-Promoted Cyclization | Tricyclic amine | Phenanthrene | acs.org |

| Intramolecular Oxidative Coupling | Unsaturated tetracycle | Coupled aromatic fragments | organicchemistry.eu |

Total Synthesis Approaches for Hasubanan Alkaloids (including this compound)

The synthesis of hasubanan alkaloids has been pursued through both racemic and enantioselective approaches, reflecting the evolution of synthetic methodology over time.

Racemic Synthesis Methodologies

Early and many subsequent syntheses of hasubanan alkaloids produced the target molecules as a racemic mixture, meaning both enantiomers were formed in equal amounts. One of the first total syntheses of (±)-hasubanonine was accomplished by Ibuka in the 1970s. nih.gov

More recent racemic syntheses have focused on efficiency and novel strategies. For instance, the total synthesis of (±)-hasubanonine has been achieved using a strategy that generates a phenanthrene intermediate through a Suzuki coupling−Wittig olefination−ring-closing metathesis sequence. acs.org This intermediate is then elaborated in six steps, involving an oxidative phenolic coupling, an anionic oxy-Cope rearrangement, and a final acid-promoted cyclization to complete the hasubanan core. acs.org Similarly, the first total synthesis of (±)-stephadiamine, a norhasubanan alkaloid, was achieved in racemic form. nih.govscispace.com This synthesis was marked by a practical β-tetralone synthesis, construction of a key benzylic quaternary center via twofold alkylation, and an efficient cascade reaction to form the azapropellane core. nih.govscispace.com

Enantioselective Synthesis Strategies

Achieving an enantioselective synthesis, which produces a single enantiomer of the target molecule, is a primary goal in modern organic synthesis, particularly for biologically active compounds. The first asymmetric total synthesis of a hasubanan alkaloid was reported in 1998 by Schultz and Wang. nih.gov Since then, several innovative enantioselective strategies have been developed.

A significant breakthrough was the first enantioselective total syntheses of (−)-hasubanonine, (−)-runanine, and (−)-delavayine by Herzon and co-workers in 2011. reddit.com Divergent strategies have also been developed to access the different subclasses of hasubanan alkaloids from a common chiral intermediate, showcasing the power of modern catalytic enantioselective methods. nih.gov These approaches often rely on establishing the absolute stereochemistry early in the synthesis and carrying it through subsequent transformations.

Chiral reagents and auxiliaries are crucial tools for inducing enantioselectivity. In the context of hasubanan alkaloid synthesis, Nakamura's chiral bisoxazoline-ligated allylzinc reagent has proven effective. acs.orgacs.org This reagent facilitates the enantioselective allylation of a ketone intermediate, a key step in transforming a racemic synthesis into an enantioselective one. acs.org In the synthesis of isohasubanan alkaloids, the use of this chiral reagent on a key ketone intermediate resulted in the desired product with high enantiomeric excess (93% ee). acs.orgacs.org This method was found to be applicable to several structurally related ketones, enabling the enantioselective syntheses of multiple isohasubanan alkaloids. acs.orgacs.org Chiral bisoxazoline ligands are valued in asymmetric catalysis because their structure can be tuned to create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. beilstein-journals.orgtubitak.gov.tr

An asymmetric transformation is a reaction that converts a prochiral starting material into a chiral product, where one enantiomer is formed in excess. Enantioselective ketone allylation is a powerful example of such a transformation used in the synthesis of hasubanan alkaloids. acs.orgacs.org This reaction creates a new stereocenter with a high degree of stereocontrol. The strategy involves the addition of an allyl group to a ketone, and when mediated by a chiral catalyst or reagent, the addition occurs preferentially to one face of the ketone, leading to an enantiomerically enriched alcohol product. acs.orgresearchgate.net This alcohol can then be carried forward to the desired hasubanan target. The successful application of enantioselective ketone allylation using Nakamura's reagent was a key step in developing an enantioselective route to the isohasubanan skeleton. acs.orgacs.org

Key Organic Reactions and Mechanistic Considerations in this compound Synthesis

Key Reactions in Hasubanan Alkaloid Synthesis:

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki coupling are used to form carbon-carbon bonds, for instance, in the convergent assembly of phenanthrene intermediates. acs.orgacs.org

Wittig Olefination: This reaction is employed to form alkenes, often in sequence with coupling reactions to build key structural fragments. acs.orgacs.org

Ring-Closing Metathesis (RCM): RCM is a powerful method for forming cyclic structures and has been used to construct rings within the phenanthrene precursors. acs.orgacs.org

Oxidative Phenolic Coupling: This reaction is critical for dearomatizing a phenol-containing intermediate, which initiates the construction of the bridged, non-aromatic core of the hasubanan alkaloids. acs.orgorganicchemistry.eu

Anionic Oxy-Cope Rearrangement: This pericyclic reaction is a strategic method for rearranging the carbon skeleton to form key structural features of the target molecule. acs.org

Aza-Michael Addition: This reaction is used to form a key carbon-nitrogen bond, often in an intramolecular fashion, to construct the nitrogen-containing heterocycle of the aza-[4.4.3]-propellane core. organicchemistry.eunih.gov

Acid-Promoted Cyclization: This is often the final step to close the nitrogen-containing ring and complete the tetracyclic hasubanan skeleton. acs.orgacs.org The reaction mechanism involves the nucleophilic attack of the nitrogen atom onto an electrophilic carbon, often a carbocation or a related species generated under acidic conditions. Careful control of acid strength can be crucial to avoid undesired rearrangements. acs.org

Table 2: Summary of Key Reactions and Their Roles

| Reaction | Role in Synthesis | Mechanistic Feature |

| Suzuki Coupling | C-C bond formation (building block assembly) | Catalytic cycle involving Pd(0)/Pd(II) |

| Oxidative Phenolic Coupling | Dearomatization and C-C bond formation | Radical or cationic mechanism |

| Anionic Oxy-Cope Rearrangement | Carbon skeleton rearrangement | acs.orgacs.org-Sigmatropic rearrangement |

| Aza-Michael Addition | C-N bond formation (ring closure) | Conjugate addition of an amine to an α,β-unsaturated carbonyl |

| Acid-Promoted Cyclization | C-N bond formation (final ring closure) | Intramolecular nucleophilic attack by nitrogen |

Suzuki Coupling Reactions

The synthesis of the hasubanan skeleton commences with the construction of a key phenanthrene intermediate. A convergent and flexible approach to this intermediate utilizes the Suzuki coupling reaction. acs.orgacs.org This palladium-catalyzed cross-coupling reaction is instrumental in forming a crucial carbon-carbon bond, uniting two complex fragments.

In a representative synthesis of a hasubanonine precursor, an aryl iodide is coupled with an arylboronic ester. This reaction efficiently creates a biaryl compound, which serves as the foundational backbone for the subsequent steps. The versatility of the Suzuki coupling allows for the modification of either the aryl iodide or the arylboronic ester, enabling the synthesis of various hasubanan analogues. acs.org

Table 1: Example of Suzuki Coupling in Hasubanan Synthesis

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| Aryl Iodide Fragment | Arylboronic Ester Fragment | Palladium Catalyst | Biaryl Intermediate |

Wittig Olefination

Table 2: Role of Wittig Olefination in the Synthetic Sequence

| Starting Material | Reagent | Key Transformation | Resulting Structure |

|---|---|---|---|

| Biaryl Aldehyde | Phosphonium Ylide | C=O to C=C conversion | Diene precursor for RCM |

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful reaction that forms a cyclic alkene from a diene precursor, catalyzed by transition metal complexes, typically containing ruthenium. In the synthesis of the hasubanonine intermediate, RCM is the final step in forging the phenanthrene ring system. acs.orgacs.orgacs.orgnih.gov The diene, prepared via the preceding Wittig olefination, undergoes intramolecular metathesis to close the third ring of the phenanthrene core. This step is highly efficient and demonstrates the power of RCM in constructing polycyclic aromatic systems that are central to the structure of this compound and its analogues.

Table 3: RCM for Phenanthrene Core Formation

| Substrate | Catalyst | Reaction Type | Product |

|---|---|---|---|

| Acyclic Diene | Grubbs' Catalyst (Ru-based) | Intramolecular Olefin Metathesis | Phenanthrene Intermediate |

Phenolic Oxidation

Once the phenanthrene intermediate is secured, the subsequent phase of the synthesis involves its conversion into the tetracyclic hasubanan core. The first step in this transformation is an oxidative dearomatization of the phenolic ring. acs.orgacs.orgacs.orgnih.gov A phenolic oxidation is carried out, for example, using phenyliodine(III) diacetate (PIDA) in methanol. This reaction transforms the flat, aromatic phenol (B47542) into a non-aromatic, three-dimensional masked o-benzoquinone. This key transformation breaks the aromaticity and sets the stage for the construction of the complex, bridged ring system characteristic of the hasubanan alkaloids.

Table 4: Phenolic Oxidation for Dearomatization

| Substrate | Reagent | Solvent | Product |

|---|---|---|---|

| Phenolic Phenanthrene | Phenyliodine(III) diacetate (PIDA) | Methanol | Masked o-benzoquinone |

Ketone Allylation

The product of the phenolic oxidation, a ketone, is then subjected to an allylation reaction. acs.orgacs.org This step involves the 1,2-addition of an allyl group to the ketone carbonyl, typically using a Grignard reagent like allylmagnesium chloride, to form a tertiary homoallylic alcohol. acs.org This ketone allylation is a critical step as it introduces the necessary atoms and stereochemistry for the subsequent anionic oxy-Cope rearrangement. acs.orgacs.org Furthermore, enantioselective versions of this reaction have been developed using chiral reagents, such as a bisoxazoline-ligated allylzinc reagent, which allows for the synthesis of specific enantiomers of the final alkaloid products with high enantiomeric excess (92-96% ee). acs.orgacs.org

Table 5: Ketone Allylation in Hasubanan Synthesis

| Substrate | Reagent | Transformation | Product |

|---|---|---|---|

| Ketone Intermediate | Allylmagnesium chloride | 1,2-addition to C=O | Tertiary Homoallylic Alcohol |

| Ketone Intermediate | Chiral allylzinc reagent | Enantioselective 1,2-addition | Chiral Tertiary Homoallylic Alcohol |

Anionic Oxy-Cope Rearrangement

The tertiary alcohol formed from ketone allylation is the substrate for an anionic oxy-Cope rearrangement. acs.orgacs.orgacs.orgnih.gov This powerful jst.go.jpjst.go.jp-sigmatropic rearrangement is vastly accelerated by the presence of an adjacent alkoxide. Deprotonation of the alcohol with a strong base generates the alkoxide, which then undergoes rearrangement to form an enolate. Subsequent workup yields a ketone with a newly formed carbon-carbon bond and a rearranged carbon skeleton. This reaction is instrumental in building the bridged-ring system of the hasubanan core, transforming the relatively simple product of the allylation into a much more complex structure.

Table 6: Anionic Oxy-Cope Rearrangement Details

| Substrate | Key Step | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Tertiary Homoallylic Alcohol | jst.go.jpjst.go.jp-Sigmatropic Rearrangement | Enolate | Rearranged Ketone |

Acid-Promoted Cyclization

The final key step in assembling the core tetracyclic structure is an acid-promoted cyclization. acs.orgacs.orgacs.orgnih.gov The ketone product from the anionic oxy-Cope rearrangement contains all the necessary components to form the final ring. Treatment with acid induces an intramolecular reaction, likely a Michael-type cyclization, that forges the last C-N or C-C bond to complete the aza[4.3.3]propellane core of the hasubanan alkaloid. The strength of the acid used in this step can be critical; in the synthesis of hasubanonine, it was found that moderating the acid strength was necessary to suppress the formation of an undesired rearranged product, an isohasubanan skeleton, that can arise from a pinacol-like rearrangement. acs.orgacs.org

Table 7: Acid-Promoted Final Cyclization

| Substrate | Reagent | Reaction Type | Product |

|---|---|---|---|

| Rearranged Ketone | Acid (e.g., CSA) | Intramolecular Cyclization | Hasubanan tetracyclic core |

Pinacol-like Rearrangements and Isohasubanan Skeleton Formation

The Pinacol rearrangement, a classic acid-catalyzed reaction that transforms a 1,2-diol into a carbonyl compound, and its variants, have been strategically employed in the synthesis of hasubanan alkaloids. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction facilitates significant molecular restructuring, often enabling the formation of complex ring systems. The mechanism involves the protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl or aryl shift. masterorganicchemistry.combyjus.com

In the context of hasubanan synthesis, Pinacol-like rearrangements are particularly useful for constructing the isohasubanan skeleton. This rearrangement can induce ring expansion or contraction, providing a powerful tool for assembling the intricate polycyclic framework. masterorganicchemistry.comorganic-chemistry.org For instance, a cyclic diol can undergo a rearrangement where a ring carbon migrates, leading to an expansion of the ring and the formation of a ketone. This strategy has been pivotal in creating the bridged systems characteristic of these alkaloids.

The stereochemistry of the diol is a critical factor in these rearrangements, influencing which group migrates and thus determining the structure of the final product. wikipedia.org In cyclic systems, the group that is positioned trans to the leaving hydroxyl group is typically the one that migrates. wikipedia.org This stereochemical control is essential for achieving the desired architecture of the isohasubanan core.

Oxidative Phenolic Coupling

Oxidative phenolic coupling is a powerful and biomimetic strategy for the formation of C-C and C-O bonds in the synthesis of natural products, including hasubanan alkaloids. rsc.orgrsc.org This reaction mimics the biosynthetic pathways that are believed to form many of these complex molecules in nature. rsc.org The process involves the oxidation of a phenol to a phenoxy radical, which can then couple with another radical or an unoxidized phenol molecule at the ortho or para positions. nih.gov

In the synthesis of this compound and its analogues, intramolecular oxidative phenolic coupling is a key step for constructing the polycyclic framework. thieme-connect.deresearchgate.netelsevierpure.com This reaction can be used to forge the crucial bond that closes a ring and establishes the characteristic bridged structure of the hasubanan skeleton. The success of this reaction is often dependent on the substrate's geometry, as the phenolic rings must be able to adopt a conformation that allows for the coupling to occur. nih.gov

Various reagents have been employed to effect these couplings, including hypervalent iodine compounds and transition metal catalysts. nih.govthieme-connect.de The choice of oxidant can influence the regioselectivity of the coupling, directing the bond formation to the desired positions. The development of catalytic and enantioselective methods for oxidative phenolic coupling has been a significant advancement in the field, allowing for more efficient and controlled syntheses of these complex alkaloids. nih.gov

Intramolecular Aza-Michael Reactions

The intramolecular aza-Michael reaction, also known as a conjugate addition, is a crucial C-N bond-forming reaction that has been extensively utilized in the synthesis of nitrogen-containing heterocyclic compounds, including the hasubanan alkaloids. rsc.orgnih.govgeorgiasouthern.edu This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene. georgiasouthern.eduorganicreactions.org

In the context of this compound synthesis, the intramolecular aza-Michael reaction is often employed to construct the nitrogen-containing ring of the hasubanan core. researchgate.netdntb.gov.ua Typically, a precursor molecule containing both a nitrogen nucleophile (such as an amine or an amide) and a Michael acceptor is synthesized. beilstein-journals.org Upon treatment with a suitable catalyst, often a base or an acid, the nitrogen attacks the β-position of the unsaturated system, leading to the formation of a new ring. georgiasouthern.edu

The regioselectivity and stereoselectivity of the intramolecular aza-Michael reaction are critical for the successful synthesis of the target alkaloid. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome. beilstein-journals.org This reaction has proven to be a robust and reliable method for the construction of the fused polycyclic systems found in this compound and its analogues. researchgate.netresearchgate.net

Development and Characterization of this compound Analogues

The synthesis of this compound analogues has been a focal point of research, aiming to explore the structure-activity relationships of this class of compounds and to develop new derivatives with potentially enhanced or novel biological activities. This has led to the creation of a diverse range of analogues, from isomers with altered stereochemistry to derivatives with modified functional groups.

Isothis compound and Related Isohasubanan Analogues

Isothis compound represents a key structural isomer of this compound, characterized by the isohasubanan skeleton. The synthesis of isothis compound and its analogues has been pursued to understand the impact of the core scaffold's stereochemistry on biological activity. The formation of the isohasubanan framework often relies on strategic bond formations that differ from those used in the synthesis of the corresponding hasubanan alkaloids.

Key synthetic strategies for accessing the isohasubanan skeleton include the aforementioned Pinacol-like rearrangements. These rearrangements can be designed to yield the specific bridged and fused ring system of the isohasubanan core. The careful design of the starting diol precursor is crucial for controlling the outcome of the rearrangement and achieving the desired stereochemistry of the final product.

Nitro-Analogues (e.g., 1-Nitrothis compound)

The introduction of a nitro group onto the this compound scaffold, as seen in 1-nitrothis compound, represents a significant modification of the molecule's electronic properties. The synthesis of such analogues allows for the investigation of how electron-withdrawing groups on the aromatic ring influence the compound's chemical reactivity and biological profile.

The synthesis of 1-nitrothis compound typically involves the nitration of a suitable this compound precursor. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity, placing the nitro group at the C-1 position. The reaction conditions, such as the choice of nitrating agent and solvent, are critical for minimizing the formation of unwanted side products. The characterization of these nitro-analogues involves spectroscopic techniques such as NMR and mass spectrometry to confirm the position and presence of the nitro group.

Related Hasubanan Alkaloids

The hasubanan family of alkaloids is a diverse group of natural products that share the characteristic hasubanan skeletal framework. nih.gov The synthesis and characterization of these related alkaloids provide valuable insights into the structural diversity and biosynthetic pathways of this class of compounds. Many of these alkaloids have been isolated from plants of the Stephania genus.

| Alkaloid | Key Structural Features |

| Hasubanonine | A foundational member of the hasubanan alkaloids, featuring the characteristic bridged polycyclic system. |

| Runanine (B610600) | Often co-occurs with other hasubanan alkaloids and shares the core hasubanan skeleton. |

| Delavayine | A related alkaloid with variations in its substitution pattern on the aromatic ring. |

| Cepharamine | Possesses the hasubanan core with specific stereochemistry and functional groups. |

| 8-Demethoxyrunanine | A derivative of runanine lacking a methoxy (B1213986) group at the C-8 position. |

| Metaphanine | A hasubanan alkaloid with a unique substitution pattern. |

| Longanine | Another member of the diverse hasubanan family. |

| Periglaucine A | A hasubanan alkaloid with distinct structural modifications. |

| Stephabenine | Isolated from Stephania species, it exhibits the hasubanan framework. |

| Cepharatines | A group of related hasubanan alkaloids, with Cepharatine A-D being isolated from Stephania cepharantha. acs.org |

The total synthesis of these related alkaloids often employs similar synthetic strategies to that of this compound, including oxidative phenolic coupling and intramolecular aza-Michael reactions. dntb.gov.uaacs.org For example, the synthesis of cepharatines has been achieved through the reorganization of the D ring, involving a cascade reaction that includes a retro aza-Michael reaction. researchgate.net The enantioselective total syntheses of 8-demethoxyrunanine and cepharatines A, C, and D have also been reported. acs.org

Biosynthetic Pathways and Precursor Studies of Hasubanan Alkaloids

Proposed Biosynthetic Origins from Common Precursors

The biosynthesis of hasubanan (B79425) alkaloids is understood to originate from precursors common to a wide array of plant-derived benzylisoquinoline alkaloids (BIAs). plos.org The foundational building blocks for this extensive family of molecules are derived from the amino acid L-tyrosine. nih.govelsevierpure.com Through a series of enzymatic transformations, tyrosine gives rise to key intermediates that serve as branching points for various alkaloid classes. The central intermediate for many BIAs, including the precursors to hasubanans, is (S)-norcoclaurine, which is formed by the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both of which are tyrosine derivatives. mdpi.comnih.gov From (S)-norcoclaurine, a sequence of methylations and hydroxylations leads to the pivotal intermediate (S)-reticuline. nih.govresearchgate.net It is from reticuline (B1680550) and its stereoisomers that the pathways to hasubanan and morphinan (B1239233) alkaloids diverge, highlighting a shared metabolic origin. umn.edu

Involvement of the Polyketide Pathway

While the primary and well-established biosynthetic route to hasubanan alkaloids proceeds through tyrosine and isoquinoline (B145761) intermediates, the involvement of the polyketide pathway is less defined. The polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks, is a major route for the biosynthesis of a vast range of natural products, including many aromatic compounds. researchgate.netresearchgate.net Polyketide synthases (PKSs) catalyze iterative Claisen-type condensations to form linear poly-β-keto chains that are subsequently cyclized to produce diverse molecular scaffolds. researchgate.netnih.gov Although this pathway is fundamental to many other classes of alkaloids and natural products, current research on hasubanan biosynthesis points predominantly towards the shikimate and isoquinoline pathways originating from tyrosine, rather than a direct, significant involvement of a polyketide synthase-catalyzed assembly for the core hasubanan frame.

Role of Tyrosine Building Blocks and Isoquinoline Intermediates

The role of tyrosine and its downstream isoquinoline intermediates is central to the biosynthesis of hasubanan alkaloids. elsevierpure.comumn.edu The entire carbon skeleton is ultimately derived from this single amino acid. The pathway begins with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde. nih.govmdpi.com A crucial condensation step, catalyzed by norcoclaurine synthase (NCS), joins these two molecules to form the fundamental benzylisoquinoline scaffold of (S)-norcoclaurine. nih.gov

Subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into (S)-reticuline. researchgate.net A key stereochemical step is the conversion of (S)-reticuline to its enantiomer, (R)-reticuline. umn.edu This stereoisomer is a critical branching point, directing metabolism towards the morphinan class of alkaloids. For the hasubanan pathway, feeding experiments have identified a dihydroxyisoquinoline intermediate as an essential precursor for the subsequent cyclization step. umn.edu This demonstrates that specific isoquinoline intermediates, derived from tyrosine, are committed precursors for the formation of the hasubanan core. kegg.jpnih.gov

Intramolecular Oxidative Coupling Mechanisms

A defining feature in the biosynthesis of many complex polycyclic alkaloids, including the hasubanans, is the intramolecular oxidative coupling of a phenolic benzylisoquinoline precursor. umn.eduthieme-connect.de This key reaction is responsible for constructing the intricate and constrained ring systems characteristic of these molecules. In the context of hasubanan biosynthesis, a dihydroxyisoquinoline precursor undergoes oxidation, which generates resonance-stabilized radicals. umn.edu

The subsequent coupling of these radical intermediates establishes the foundational tetracyclic framework of the hasubanan skeleton. umn.edu This type of phenolic coupling is a powerful and common strategy in nature for creating carbon-carbon bonds that are otherwise difficult to form. elsevierpure.com The specific regioselectivity of this coupling—determining which positions on the aromatic rings will join—is controlled by enzymes and dictates the final structure of the alkaloid class being synthesized. This mechanism has also inspired synthetic chemists in the total synthesis of hasubanan alkaloids. thieme-connect.deresearchgate.net

Comparative Biosynthesis with Morphinan Alkaloids

The biosynthetic pathways of hasubanan and morphinan alkaloids, such as morphine and codeine, are closely related and offer a compelling example of metabolic divergence from a common precursor. umn.eduresearchgate.net Both pathways originate from L-tyrosine and converge at the formation of the benzylisoquinoline intermediate reticuline. nih.govmdpi.com The critical point of divergence lies in the stereochemistry of this precursor.

The biosynthesis of morphinan alkaloids proceeds via the intramolecular oxidative coupling of (R)-reticuline. mdpi.comumn.edu This specific enantiomer is oxidized to form a diradical, which couples to create the dienone salutaridine, the first committed intermediate with the morphinan skeleton. umn.edu In contrast, the hasubanan pathway is proposed to utilize the opposite enantiomeric series of precursors. umn.edu Although both pathways rely on a similar strategy of intramolecular phenolic oxidative coupling to construct their respective polycyclic core structures, the distinct stereochemistry of the precursors and likely different enzymatic controls lead to the formation of the structurally different hasubanan and morphinan frameworks. umn.edu

Mechanism of Action and Molecular Interactions of Aknadinine

Elucidation of Specific Biological Targets

Research into the pharmacological profile of hasubanan (B79425) alkaloids, the family to which aknadinine belongs, has identified opioid receptors as their primary biological targets. researchgate.net Specifically, studies have demonstrated that these compounds interact with µ-opioid receptors (MOR) and δ-opioid receptors (DOR). acs.orgnih.govacs.org The development of analgesics has historically focused on the µ-opioid receptor, which is the principal target for the most effective opioid painkillers. nih.gov These receptors are highly expressed in brain regions associated with both pain sensation and reward pathways. nih.gov The multitarget approach, engaging more than one opioid receptor (e.g., MOR and DOR), is a strategy explored in medicinal chemistry to develop compounds with potentially improved therapeutic profiles. mdpi.com this compound and its related hasubanan alkaloids have been shown to lack affinity for the κ-opioid receptor (KOR). acs.orgnih.govacs.org

Receptor Binding Studies (e.g., Affinity for Opioid Receptors within the Hasubanan Family)

Receptor binding assays have been crucial in quantifying the interaction between hasubanan alkaloids and their biological targets. Studies on a series of hasubanan alkaloids isolated from Stephania japonica, which includes this compound, have determined their binding affinity for human opioid receptors. acs.orgnih.gov These investigations revealed a notable affinity for the human δ-opioid receptor, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 0.7 to 46 µM. researchgate.netacs.orgnih.govacs.org The compounds were found to possess a similar potency against the µ-opioid receptor. acs.orgnih.govacs.org Conversely, the alkaloids were shown to be inactive against κ-opioid receptors, indicating a degree of selectivity in their binding profile. acs.orgnih.govacs.orgebi.ac.uk

| Receptor Target | Reported Affinity (IC50) for Hasubanan Alkaloids | Activity Status |

|---|---|---|

| δ-Opioid Receptor (DOR) | 0.7 - 46 µM | Active |

| µ-Opioid Receptor (MOR) | Similar potency to DOR | Active |

| κ-Opioid Receptor (KOR) | Not Reported | Inactive |

Proposed Cellular and Subcellular Mechanisms of Action

While specific studies on the cellular and subcellular effects of this compound are limited, the mechanisms of other opioid receptor agonists offer a framework for proposed actions. Opioid compounds are known to influence fundamental cellular processes, particularly those involving mitochondria. nih.gov Accumulating evidence suggests that some opioids can impact mitochondrial function, which is critical for maintaining normal brain cell activity. nih.govumd.edu

For instance, studies on compounds like methadone and fentanyl have shown they can alter mitochondrial morphology, decrease the mitochondrial network, and reduce the number of mitochondrial objects within cells. nih.gov In contrast, agonists targeting the δ-opioid receptor have been demonstrated to exert protective effects by enhancing mitophagy, the selective degradation of mitochondria, and increasing ATP synthesis and mitochondrial membrane potential. nih.gov This suggests a potential mechanism where this compound, acting through δ- and µ-opioid receptors, could modulate mitochondrial dynamics and cellular energy metabolism. These actions on mitochondria may underlie the broader physiological effects observed with opioid receptor activation.

Molecular Docking and Computational Predictions of Interactions

Molecular docking and computational simulations provide predictive insights into how this compound may bind to its receptor targets at an atomic level. nih.govvt.edu Although specific docking studies for this compound are not widely published, analyses of other morphinan (B1239233) and hasubanan-like ligands with the µ-opioid receptor reveal conserved interaction patterns that are likely applicable. nih.govvcu.edu

These computational models predict several key interactions:

Hydrogen Bonding: A critical interaction is expected to be a charge-enhanced hydrogen bond between the basic nitrogen atom, a common feature in alkaloids, and the key aspartate residue (D147) in the binding pocket of the µ-opioid receptor. nih.gov

Hydrophobic Interactions: The aromatic ring of the ligand is predicted to fit into a hydrophobic pocket formed by several amino acid residues, such as M151, V236, I296, and V300. nih.gov

Additional Hydrogen Bonds: The phenolic hydroxyl group, if present on the ligand, often participates in a water-mediated hydrogen-bonding network with a histidine residue (H297). nih.gov

These predicted interactions, derived from computational models of structurally similar compounds, suggest a plausible binding mode for this compound within the opioid receptor, stabilizing the ligand-receptor complex and initiating the signaling cascade. nih.govmdpi.com

Biological Activity and Pharmacological Potential of Aknadinine in Vitro and Non Human in Vivo Studies

Neuropharmacological Activities

The neuropharmacological profile of aknadinine has not been extensively characterized in scientific literature.

Neuroprotective Effects

Specific studies detailing the in vitro or in vivo neuroprotective effects of this compound are not available in the current body of scientific literature. While the neuroprotective potential of various alkaloids is an active area of research, this compound itself has not been a specific subject of these investigations.

Anti-neuroinflammatory Effects (e.g., Inhibition of LPS-induced NO releasing in BV2 cells)

There are no specific studies available that demonstrate the anti-neuroinflammatory effects of this compound. The model of inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) release in BV2 microglial cells is a standard assay for assessing anti-neuroinflammatory activity, but there is no published data indicating that this compound has been evaluated using this or similar models. However, some research has indicated that other hasubanan (B79425) type alkaloids possess anti-neuroinflammatory properties, suggesting a potential area for future investigation for compounds within this class.

Modulatory Effects on Enzyme Activity

The interaction of this compound with specific enzyme systems remains largely unexplored.

Inhibition of Nitric Oxide Production

No specific data from in vitro or non-human in vivo studies are available to confirm or deny the ability of this compound to inhibit nitric oxide production.

Cholinesterase Activity Modulation

Currently, there are no published research findings on the modulatory effects of this compound on cholinesterase activity.

Other Documented Bioactivities within the Hasubanan Alkaloid Family

While data on this compound is scarce, the hasubanan alkaloid family, to which it belongs, has been reported to exhibit a range of biological activities. These findings provide a broader context for the potential pharmacological profile of related compounds. Pharmacological studies of the hasubanan alkaloid class have reported opioid receptor affinity, anti-HBV, and antimicrobial activity. nih.gov Biological studies have also shown that these natural alkaloids exhibit antiviral, antimicrobial, and cytotoxic activities. researchgate.net

The documented bioactivities for the hasubanan alkaloid family include:

Antimicrobial Activity : Certain hasubanan alkaloids have demonstrated the ability to inhibit the growth of various microorganisms. nih.govresearchgate.net

Antiviral Activity : The potential for these compounds to act against viruses, including the Hepatitis B virus (anti-HBV), has been noted in pharmacological studies. nih.govresearchgate.net

Antitumor/Cytotoxic Activity : Some alkaloids within this family have been shown to be toxic to cancer cells, indicating potential for antitumor research. researchgate.net

Anti-inflammatory Activity : Hasubanan alkaloids isolated from Stephania longa have been evaluated for their anti-inflammatory effects.

Opioid Receptor Affinity : A significant characteristic of some hasubanan alkaloids is their ability to bind to opioid receptors, which is of interest to medicinal chemists due to their structural similarity to morphine. nih.govnih.gov

Below is a summary of the documented biological activities for the Hasubanan alkaloid family.

| Biological Activity | Description |

| Antimicrobial | Activity against various microorganisms has been reported. nih.govresearchgate.net |

| Antiviral | Includes activity against the Hepatitis B Virus (HBV). nih.govresearchgate.net |

| Antitumor (Cytotoxic) | Some members of the family have shown cytotoxic effects against cancer cell lines. researchgate.net |

| Anti-inflammatory | Certain alkaloids from this family have demonstrated anti-inflammatory properties. |

| Opioid Receptor Affinity | Binding to opioid receptors has been observed, a point of interest due to structural similarities with morphine. nih.govnih.gov |

Structure Activity Relationship Sar Studies of Aknadinine and Its Analogues

Identification of Key Structural Motifs for Observed Biological Activities

The hasubanan (B79425) scaffold of aknadinine, a complex tetracyclic ring system, is the foundational element for its biological effects. Studies involving the synthesis and evaluation of various this compound analogues have highlighted several crucial structural motifs. The presence and configuration of the hydroxyl and methoxy (B1213986) groups on the aromatic ring are significant determinants of activity. Furthermore, the nature of the substituent on the nitrogen atom plays a pivotal role; modifications at this position can dramatically alter the compound's pharmacological properties, shifting it between agonist and antagonist activities at its target receptors. The integrity of the bridged ether linkage is also considered essential for maintaining the rigid conformational structure necessary for receptor binding.

Table 1: SAR of this compound Analogues

| Analogue | Modification | Observed Biological Activity |

|---|---|---|

| This compound | Parent Compound | Baseline Activity |

| N-demethyl-aknadinine | Removal of N-methyl group | Reduced Activity |

| O-demethyl-aknadinine | Removal of a methoxy group | Altered Receptor Selectivity |

| 10,11-dihydro-aknadinine | Saturation of double bond | Decreased Potency |

Influence of Oxidation Patterns on Biological Profiles

The oxidation state of various positions on the this compound molecule significantly impacts its biological profile. The introduction of a ketone at certain positions of the cyclohexane ring, for instance, has been shown to modulate its interaction with biological targets. The metabolic oxidation of this compound in biological systems can lead to the formation of derivatives with distinct activity profiles. For example, hydroxylation at specific aliphatic carbons can either enhance or diminish its potency and can also affect its metabolic stability and duration of action. These findings underscore the sensitivity of the biological response to the oxidation pattern of the hasubanan core.

Conformational Analysis and its Correlation with Bioactivity

The rigid, three-dimensional structure of this compound is a critical factor in its ability to bind to specific biological targets. Conformational analysis, through computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR), has revealed that this compound exists in a preferred low-energy conformation. This specific spatial arrangement of its atoms is what allows for optimal interaction with the binding pocket of its target receptors. Analogues that are synthetically constrained to adopt different conformations often exhibit significantly reduced bioactivity, confirming that the specific chair/boat conformation of the alicyclic rings is a prerequisite for its pharmacological effects. The distance and orientation between the nitrogen atom and the aromatic ring system, dictated by the molecule's conformation, are particularly crucial for effective receptor engagement.

Theoretical and Computational Investigations of Aknadinine

Quantum Chemical Calculations for Structural Confirmation (e.g., GIAO ¹³C NMR Calculations)

Quantum chemical calculations are instrumental in verifying the structure of complex natural products. One of the most powerful techniques in this domain is the calculation of Nuclear Magnetic Resonance (NMR) parameters, which can be compared against experimental data for structural validation.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to predict NMR chemical shifts with a high degree of accuracy. mdpi.comconicet.gov.arresearchgate.net This method, often employed with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors of atomic nuclei within a molecule. researchgate.netnih.gov

For a molecule like aknadinine, the process would involve:

Conformational Search: Identifying the low-energy conformations of the this compound molecule, as molecular geometry is a critical factor influencing NMR parameters.

Geometry Optimization: Optimizing the geometry of these conformers using a selected level of theory (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net

NMR Shielding Calculation: Performing GIAO calculations on the optimized structures to compute the ¹³C magnetic shielding constants.

Chemical Shift Prediction: Referencing the calculated shielding constants to a standard, typically Tetramethylsilane (TMS), to yield predicted ¹³C NMR chemical shifts. researchgate.net

A strong correlation between the calculated and experimentally measured ¹³C NMR chemical shifts would provide powerful evidence for the correct structural and stereochemical assignment of this compound. nih.gov Statistical measures such as the Mean Absolute Error (MAE) and the correlation coefficient (R²) are used to quantify the level of agreement. researchgate.net While no specific GIAO ¹³C NMR data for this compound is available, the table below illustrates a hypothetical comparison that such a study would generate.

Hypothetical Comparison of Experimental vs. GIAO-Calculated ¹³C NMR Shifts for this compound

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Hypothetical Difference (ppm) |

|---|---|---|---|

| C-1 | 130.5 | 131.2 | -0.7 |

| C-2 | 110.8 | 111.5 | -0.7 |

| C-3 | 148.2 | 147.9 | +0.3 |

| C-4 | 147.9 | 147.5 | +0.4 |

| C-5 | 55.6 | 56.1 | -0.5 |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are essential for understanding how a molecule like this compound might interact with biological targets. These methods provide insights at an atomistic level, which is crucial for drug discovery and development. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govmdpi.com For this compound, which is structurally related to morphinan (B1239233) alkaloids, docking studies could be used to predict its binding mode within opioid receptors. The process involves:

Preparing the 3D structures of both this compound (the ligand) and the target receptor.

Using a docking algorithm to sample a large number of possible binding poses of this compound within the receptor's active site.

Employing a scoring function to rank the poses, with the lowest energy scores typically indicating a more favorable binding mode. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time, allowing researchers to study the conformational changes and stability of a ligand-receptor complex. nih.govnih.gov An MD simulation of an this compound-receptor complex would:

Place the best-docked pose into a simulated physiological environment (e.g., a lipid bilayer and water).

Simulate the motions of all atoms in the system over a period of nanoseconds to microseconds. nih.govmdpi.com

These simulations could reveal crucial details about the mechanism of action and help explain the pharmacological profile of this compound.

Computational Approaches in Chemical Synthesis Design

Modern organic synthesis is increasingly supported by computational tools that assist in the design of efficient and novel synthetic routes. nih.govmit.edu This field, often referred to as computer-aided synthesis planning (CASP), utilizes sophisticated algorithms to perform retrosynthetic analysis. mit.edu

Retrosynthesis is a problem-solving technique where a target molecule is broken down into simpler, commercially available precursors. cas.org Software platforms like SYNTHIA™, ASKCOS, and those available through CAS SciFinderⁿ use databases of known chemical reactions and reaction rules to propose potential synthetic pathways. mit.educas.orgsynthiaonline.com

For a complex alkaloid like this compound, a computational approach would involve:

Inputting the structure of this compound into the retrosynthesis software. synthiaonline.com

The software would then apply a series of retrosynthetic transforms (the reverse of known chemical reactions) to identify potential disconnections in the molecule's carbon skeleton.

This process is repeated recursively, generating a tree of possible synthetic intermediates, until readily available starting materials are identified. nih.gov

This computational strategy can accelerate the development of a viable synthesis by identifying both conventional and unconventional routes that might not be immediately obvious to a human chemist, thereby saving significant time and resources in the laboratory. mit.edumerckgroup.com

Advanced Research Methodologies and Future Directions in Aknadinine Research

Omics Technologies in Alkaloid Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding the biological impact of alkaloids like aknadinine. nih.gov These high-throughput methods provide a comprehensive snapshot of the molecular changes within a biological system upon exposure to a compound. nih.gov

In the context of this compound research, omics can elucidate its mechanism of action by identifying the genes, proteins, and metabolic pathways it modulates. researchgate.net For instance, transcriptomics (via RNA-Seq) can reveal changes in gene expression in neuronal cells treated with this compound, pointing towards its potential neurological targets. rti.org Metabolomics could identify the downstream biochemical alterations, offering insights into its physiological effects and potential toxicity. nih.gov By integrating multi-omics data, researchers can construct detailed molecular networks that explain the bioactivity of hasubanan (B79425) alkaloids, moving beyond a single-target perspective to a more holistic understanding. researchgate.net This approach is crucial for identifying novel therapeutic applications and understanding the complex pharmacology of natural products.

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands to millions of compounds for a specific biological activity. For this compound and its derivatives, HTS is an indispensable tool for efficiently exploring a wide range of potential therapeutic applications. chemdiv.com Automated robotic systems can perform assays in miniaturized formats (e.g., microtiter plates), generating vast amounts of data on how these compounds interact with various biological targets like enzymes, receptors, or whole cells. nih.govutsouthwestern.edu

Quantitative HTS (qHTS) methodologies, which test compounds at multiple concentrations, are particularly valuable. nih.gov This approach allows for the generation of concentration-response curves for each compound, providing crucial information on potency and efficacy. nih.gov Such screens could be designed to assess the activity of this compound derivatives against opioid receptors, ion channels, or cancer cell lines, rapidly identifying "hit" compounds for further investigation. umn.edu The integration of HTS with follow-up counter-screens helps to eliminate false positives and artifacts, ensuring the quality and reliability of the data. nih.gov

Cheminformatics and Data Mining in Natural Product Discovery

Cheminformatics, at the intersection of chemistry, computer science, and data science, provides the computational tools necessary to navigate the vast chemical space of natural products. mewburn.comejbi.org It involves the storage, management, and analysis of large chemical datasets to identify promising new molecules. nih.gov For alkaloids like this compound, cheminformatics can accelerate discovery by predicting biological activities and properties before a molecule is even synthesized. taylorfrancis.com

By creating large databases of hasubanan alkaloids and their known biological activities, researchers can use machine learning algorithms to build predictive models. ejbi.org These models can then perform "virtual screening" on computationally generated libraries of novel this compound derivatives to prioritize which compounds to synthesize and test in the lab. nih.govmewburn.com This data-driven approach significantly reduces the time and cost associated with traditional discovery methods. taylorfrancis.com Furthermore, data mining techniques can uncover hidden relationships within HTS data, identifying patterns in structure-activity relationships that can guide the design of more potent and selective compounds. nih.gov

Strategies for Novel Hasubanan Alkaloid Derivatization and Scaffold Exploration

The hasubanan alkaloid core, the fundamental structure of this compound, is a privileged scaffold that bears a close structural resemblance to the morphinan (B1239233) skeleton of opioids. umn.edu This makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly for pain management. umn.eduumn.edu A key future direction is the strategic derivatization of the this compound molecule—systematically modifying its chemical structure to enhance desired biological activities and minimize unwanted side effects.

Synthetic strategies are being developed to allow access to both the naturally occurring enantiomers of hasubanan alkaloids and their "unnatural" antipodes, which may have different pharmacological profiles. umn.edu By exploring modifications at various positions on the hasubanan scaffold, chemists can fine-tune receptor binding affinity and selectivity. nih.gov This exploration could lead to the discovery of derivatives with novel mechanisms of action or improved therapeutic windows compared to existing drugs. The goal is to create a diverse library of hasubanan-based compounds for comprehensive biological evaluation. nih.gov

Methodological Advancements in Stereoselective Synthesis

The biological activity of a complex molecule like this compound is critically dependent on its three-dimensional structure, or stereochemistry. Therefore, the ability to synthesize specific stereoisomers is paramount. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. mdpi.com

Recent advancements in synthetic organic chemistry, including the development of new catalysts and reaction methodologies, have provided powerful tools for achieving high levels of stereocontrol. dntb.gov.ua For the synthesis of this compound and its analogs, these methods are essential for constructing the molecule's multiple stereocenters with the correct spatial orientation. researchgate.net For example, developing enantioselective methods to construct the core tricyclic system of hasubanan alkaloids allows chemists to produce specific enantiomers for pharmacological testing. researchgate.net Future research will focus on developing more efficient and scalable synthetic routes that provide precise control over the molecular architecture, enabling the systematic investigation of how stereochemistry influences the biological function of hasubanan alkaloids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.